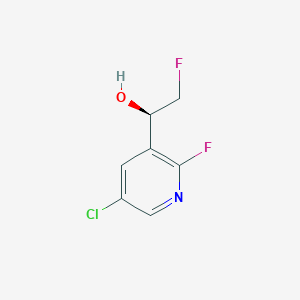

(1R)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

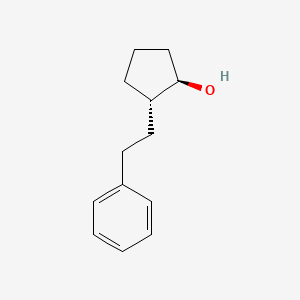

(1R)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol, also known as CFPE, is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. CFPE is a chiral molecule, meaning it has a non-superimposable mirror image, and is often used as a building block in the synthesis of other compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis of Antifungal Agents

The compound has been utilized in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent. The synthesis process involves setting the relative stereochemistry via an addition reaction and achieving excellent diastereoselection. This process is significant for the production of Voriconazole, demonstrating the compound's role in creating effective antifungal medications (Butters et al., 2001).

Development of Fluoropolymers

The chemical serves as a precursor in the development of vinylidene fluoride (VDF) containing polymers and copolymers, highlighting its role in creating materials with a wide range of properties, from thermoplastic to elastomeric. These materials find applications in various domains, including surfactants, dielectrical polymers, and fuel cell membranes, underscoring the versatility and significance of (1R)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol in material science (Améduri, 2009).

Labeling of Macromolecules

It has been applied in the development of a novel fluoropyridine-based structure, FPyKYNE, for the fluorine-18 labeling of macromolecules using click chemistry. This application is crucial for the advancement of molecular imaging and diagnostics, illustrating the compound's importance in medical research and diagnostic applications (Kuhnast et al., 2008).

Fluorescence Switching

The research also extends to the use of polymethine dyes, where the compound's derivatives enable reversible electrochemical fluorescence switching in the near-infrared (NIR) region. This capability has potential applications in optical data storage and sensors, showcasing the innovative use of (1R)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol in advanced technological applications (Seo et al., 2014).

Metal-Mediated Bond Formation

Moreover, the compound has been involved in studies exploring metal-mediated C−F bond formation, providing insights into the synthesis and reactivity of fluoro complexes. This research contributes to the understanding of fluorine chemistry and its applications in catalysis and synthetic chemistry (Barthazy et al., 2000).

Eigenschaften

IUPAC Name |

(1R)-1-(5-chloro-2-fluoropyridin-3-yl)-2-fluoroethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2NO/c8-4-1-5(6(12)2-9)7(10)11-3-4/h1,3,6,12H,2H2/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAJPBUSGGWSNY-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(CF)O)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=NC(=C1[C@H](CF)O)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4-Methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2561308.png)

![4-piperidin-1-yl-1-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2561312.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2561313.png)

![3-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2561315.png)

![tert-Butyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2561318.png)

![2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2561328.png)